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Compound of Interest

Compound Name:
Diethyl cyclohexane-1,2-

dicarboxylate

Cat. No.: B158417 Get Quote

A comprehensive analysis of Diethyl cyclohexane-1,2-dicarboxylate (DECH) and prominent

phthalates reveals a distinct toxicological landscape, with DECH exhibiting a more favorable

safety profile across key endpoints. This guide synthesizes available experimental data to

provide researchers, scientists, and drug development professionals with a comparative

overview of their toxicological properties.

While phthalates, a class of plasticizers widely used in consumer products, have been

associated with a range of adverse health effects, DECH, a non-phthalate alternative,

demonstrates lower toxicity in numerous studies. This comparison focuses on critical

toxicological endpoints, including acute, sub-chronic, and chronic toxicity, as well as

reproductive, developmental, and genotoxic effects.

Executive Summary of Toxicological Endpoints
The following table summarizes the key toxicological findings for DECH and a selection of

commonly used phthalates, providing a clear, at-a-glance comparison of their relative toxicities.
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Toxicological Endpoint
Diethyl cyclohexane-1,2-
dicarboxylate (DECH)

Phthalates (DEHP, DBP,
BBP, DINP, DIDP, DNOP)

Acute Toxicity
Low acute toxicity via oral and

dermal routes.[1][2]
Generally low acute toxicity.[3]

Sub-chronic & Chronic Toxicity

No significant adverse effects

observed in sub-chronic

studies.[4]

Target organs include liver,

kidneys, and thyroid.[5][6]

Reproductive Toxicity

No evidence of reproductive

toxicity in available animal

studies.[1][2]

Several phthalates (e.g.,

DEHP, DBP, BBP) are known

reproductive toxicants, causing

effects such as testicular

atrophy and reduced fertility.[2]

[7]

Developmental Toxicity

No indications of

developmental toxicity or

teratogenicity in animal

studies.[1][2]

Some phthalates (e.g., DEHP,

DBP) can interfere with male

reproductive tract

development, leading to the

"phthalate syndrome".[5]

Genotoxicity

Not found to be mutagenic in

various in vitro and in vivo

assays.[1]

Generally considered non-

genotoxic, though some

studies suggest potential for

DNA damage through indirect

mechanisms like oxidative

stress.[8]

Carcinogenicity

No evidence of carcinogenicity

in long-term animal studies.[1]

[2]

DEHP is classified as a

probable human carcinogen by

the EPA and possibly

carcinogenic to humans by

IARC.[9] Other phthalates

have shown evidence of liver

carcinogenicity in rodents.[8]

Detailed Experimental Protocols
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To ensure transparency and reproducibility, this section outlines the methodologies for key

toxicological assessments.

Acute Oral Toxicity Testing (As per OECD Guideline 423)
Test Species: Wistar rats.

Administration: A single oral dose of the test substance is administered via gavage.

Dosage: A starting dose of 2000 mg/kg body weight is typically used. If no mortality is

observed, a higher dose of 5000 mg/kg is tested.

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

Endpoint: The LD50 (Lethal Dose, 50%) is calculated, which is the dose estimated to cause

mortality in 50% of the test animals. For DECH, the oral LD50 in rats is >5000 mg/kg.[1]

Two-Generation Reproductive Toxicity Study (As per
OECD Guideline 416)

Test Species: Sprague-Dawley rats.

Administration: The test substance is administered in the diet to the parent (F0) generation

before mating, during mating, gestation, and lactation. The offspring (F1 generation) are then

selected and also administered the test substance in their diet through to the production of

the F2 generation.

Dosage: Multiple dose levels are used, along with a control group.

Endpoints: Reproductive performance of both generations is assessed, including fertility,

gestation length, litter size, and pup viability. The growth and development of the offspring

are also monitored. Studies on DECH have shown no adverse effects on these parameters.

[8][10][11][12]

Prenatal Developmental Toxicity Study (As per OECD
Guideline 414)
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Test Species: Pregnant rats or rabbits.

Administration: The test substance is administered orally to the dams during the period of

major organogenesis.

Dosage: A range of doses is used, including a control group.

Endpoints: The dams are monitored for signs of toxicity. The fetuses are examined for

external, visceral, and skeletal malformations. Studies on DECH have not shown any

teratogenic effects.[13][14][15]

Signaling Pathways and Mechanisms of Toxicity
The differing toxicological profiles of DECH and phthalates can be attributed to their distinct

interactions with cellular signaling pathways.

Phthalate-Induced Toxicity Pathways
Phthalates, particularly their monoester metabolites, are known to interact with several nuclear

receptors, leading to endocrine disruption and other toxic effects.
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Caption: Phthalate interaction with nuclear receptors leading to toxicity.

Phthalates have been shown to activate Peroxisome Proliferator-Activated Receptors (PPARs),

which are involved in lipid metabolism and are implicated in liver toxicity.[1][3][7][16][17] They

can also modulate the activity of Estrogen Receptors (ERs), leading to endocrine-disrupting

effects on the reproductive system.[5][9][18][19][20] Furthermore, some phthalates can activate

the Aryl Hydrocarbon Receptor (AhR), a pathway associated with developmental toxicity and

carcinogenesis.[2][21][22][23][24]

Diethyl cyclohexane-1,2-dicarboxylate (DECH) and
Cellular Pathways
In contrast to phthalates, DECH and its metabolites have shown limited interaction with these

key signaling pathways. While some in vitro studies suggest that a minor metabolite of a

related compound (DINCH) may act as a PPARα agonist, comprehensive in vivo studies on
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DECH have not demonstrated significant endocrine-disrupting or reproductive toxicity.[4] This

suggests a different and less harmful mechanism of action compared to phthalates.
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Adverse Effects
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Caption: Limited in vivo interaction of DECH with key toxicity pathways.

Conclusion
Based on the available toxicological data, Diethyl cyclohexane-1,2-dicarboxylate (DECH)

presents a significantly lower hazard profile compared to many commonly used phthalates. Key

differentiators include the absence of reproductive and developmental toxicity, as well as no

evidence of mutagenicity or carcinogenicity in studies conducted to date. The mechanisms of

toxicity for phthalates are relatively well-understood and involve interactions with critical nuclear

receptor signaling pathways. In contrast, DECH appears to have minimal impact on these

pathways in vivo, contributing to its more favorable safety profile. This comparative analysis

underscores the potential of DECH as a safer alternative to phthalate plasticizers in various

applications. Further research into the long-term effects and specific molecular interactions of

DECH will continue to refine our understanding of its toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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